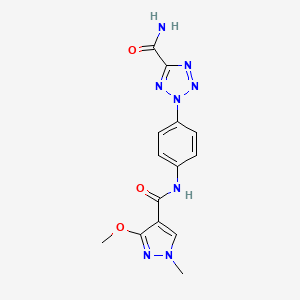
2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)phenyl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C14H14N8O3 and its molecular weight is 342.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is a hybrid molecule that combines pyrazole and tetrazole moieties, which are known for their diverse biological activities. This article summarizes the biological activity of this compound, including its antifungal, antibacterial, and enzyme inhibition properties, supported by recent research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C13H14N6O3
- Molecular Weight : 286.29 g/mol
Structural Features
- The presence of both pyrazole and tetrazole rings contributes to its biological activity.
- The methoxy and carboxamide functional groups enhance solubility and bioactivity.
Antifungal Activity
Recent studies have demonstrated that compounds containing pyrazole and tetrazole units exhibit significant antifungal properties. For example, a related study found that hybrid compounds with similar structures showed inhibition zones against various fungal strains ranging from 12 to 16 mm .
Table 1: Antifungal Activity of Related Compounds
| Compound | Fungal Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Geotrichum candidum | 14 |
| Compound B | Aspergillus niger | 16 |
| Compound C | Penicillium digitatum | 15 |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Studies indicate that it exhibits potent activity against several pathogenic bacteria, surpassing traditional antibiotics in efficacy. The minimum inhibitory concentrations (MICs) for these compounds were significantly lower than those of ciprofloxacin and tetracycline .
Table 2: Antibacterial Activity Comparison
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Drug MIC (µg/mL) |
|---|---|---|---|
| 2H-Tetrazole Compound | Staphylococcus aureus | 8 | 32 |
| Escherichia coli | 16 | 64 |
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes. For instance, it has been shown to effectively inhibit alpha-amylase, an enzyme crucial in carbohydrate metabolism. The IC50 values for this compound were found to be significantly lower than those of acarbose, a well-known alpha-amylase inhibitor .
Table 3: Alpha-Amylase Inhibition Data
| Compound | IC50 (mg/mL) |
|---|---|
| 2-(4-(3-methoxy-1-methyl... | 0.12 |
| Acarbose | 0.26 |
Case Study: Antifungal Efficacy
In a study published in MDPI, researchers synthesized several pyrazole-tetrazole derivatives and evaluated their antifungal activity against common fungal pathogens. The results indicated that the synthesized compounds exhibited strong antifungal effects comparable to established antifungals, highlighting the potential of pyrazole-tetrazole hybrids in developing new antifungal agents .
Case Study: Enzyme Inhibition Mechanism
A docking study conducted on the interaction between the compound and alpha-amylase revealed that structural modifications in the compound could enhance binding affinity, leading to improved inhibitory activity. This finding suggests that further optimization of the molecular structure could yield even more potent inhibitors .
Propiedades
IUPAC Name |
2-[4-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N8O3/c1-21-7-10(14(19-21)25-2)13(24)16-8-3-5-9(6-4-8)22-18-12(11(15)23)17-20-22/h3-7H,1-2H3,(H2,15,23)(H,16,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCSPQACHITGOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













